2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride
Description
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropane ring substituted with an isopropyl group. Sulfonyl chlorides are highly reactive electrophiles widely used in organic synthesis, particularly in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The cyclopropane ring introduces significant steric strain and electronic effects, which may influence reactivity, stability, and applications compared to analogous aliphatic or aromatic sulfonyl chlorides. Structural characterization of such compounds often employs X-ray crystallography, where programs like SHELX are instrumental in refining crystal structures .
Properties
CAS No. |
927636-25-7 |
|---|---|
Molecular Formula |
C6H11ClO2S |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2-propan-2-ylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4(2)5-3-6(5)10(7,8)9/h4-6H,3H2,1-2H3 |
InChI Key |
OXZLFOVYZNVWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane core is often synthesized via reactions involving cyclopropylmagnesium bromide. In a representative procedure, cyclopropylmagnesium bromide reacts with sulfur dioxide in tetrahydrofuran (THF) at −10°C to form cyclopropanesulfinic acid. Subsequent treatment with NCS at −5°C yields cyclopropanesulfonyl chloride.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | SO₂ | THF | −10°C | 40 min |
| 2 | NCS | THF | −5°C → RT | 30 min |
This method, while reliable, requires strict temperature control to prevent ring-opening side reactions. The isopropyl substituent is introduced either via pre-functionalized Grignard reagents or through post-formation alkylation, though the latter often results in lower regioselectivity.
Electrochemical Cyclopropanation
Mechanism and Optimization
Recent advances in electrochemistry enable the synthesis of trisubstituted cyclopropanes from alkyl 2-chloroacetates. In a divided cell with Pt electrodes, electrochemical reduction in Bu₄NBr/DMF generates a base that deprotonates the substrate, inducing ring closure.
Key Parameters
- Solvent: DMF with 0.1 M Bu₄NBr
- Voltage: −2.5 V vs. Ag/AgCl
- Temperature: 25°C
- Yield: 45–55%
While this method avoids toxic reagents like lithium metal, scalability remains limited due to moderate yields and the need for specialized equipment.
Functionalization to Sulfonyl Chloride
The electrochemical product, typically a cyclopropane carboxylate, undergoes oxidation with Cl₂ gas in CCl₄ to install the sulfonyl chloride group. However, over-oxidation to sulfonic acids is a common side reaction, necessitating careful stoichiometric control.
One-Pot Synthesis via Chlorosulfonation
Integrated Approach
A streamlined one-pot method combines cyclopropanation and chlorosulfonation. Starting with 3-chloropropyl sulfonyl chloride, treatment with tert-butylamine and n-butyllithium induces ring closure, followed by formic acid-mediated deprotection to yield the sulfonamide. Subsequent chlorination with PCl₅ completes the synthesis.
Reaction Pathway
- Amination: 3-Chloropropyl sulfonyl chloride + tert-butylamine → N-tert-butyl sulfonamide.
- Ring Closure: n-BuLi-mediated cyclization → Cyclopropane sulfonic acid tert-butylamide.
- Deprotection: Formic acid → Cyclopropane sulfonamide.
- Chlorination: PCl₅ → 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride.
Advantages
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Grignard + Chlorosulf. | 80 | High reproducibility | Anhydrous conditions needed |
| Electrochemical | 50 | Green chemistry compliant | Low scalability |
| One-Pot | 70 | No intermediate isolation | Requires PCl₅ |
Cost and Scalability
Grignard-based methods are cost-effective at scale but generate magnesium waste. Electrochemical approaches, though environmentally friendly, incur higher capital costs. The one-pot method balances cost and efficiency but relies on hazardous chlorination reagents.
Challenges and Mitigation Strategies
Steric Hindrance
The isopropyl group impedes sulfonyl chloride formation by shielding the reaction site. Mitigation includes:
Sulfonyl Chloride Instability
The product is moisture-sensitive and prone to hydrolysis. Storage recommendations:
- Anhydrous solvents (e.g., CH₂Cl₂) under nitrogen.
- Stabilization with molecular sieves.
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed, and the reactions are conducted in polar aprotic solvents.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Formed through reduction processes.
Substituted Derivatives: Various nucleophilic substitution products.
Scientific Research Applications
The search results offer limited information about the applications of "2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride". Instead, they primarily discuss the synthesis and reactions of cyclopropanesulfonyl chloride and related compounds. "this compound" is also known as 1-(propan-2-yl)cyclopropane-1-sulfonyl chloride .
Synthesis and Reactions
- Cyclopropanation Reactions: Cyclopropanes can be synthesized via reactions of rhodium(II) azavinyl carbenes with olefins, and N-sulfonyl 1,2,3-triazoles readily form rhodium(II) azavinyl carbenes . Organophotocatalysis can also be used for intermolecular cyclopropanation of olefins with α-bromo-β-ketoesters and α-bromomalonates .
- Synthesis of Cyclopropane Derivatives: A chiral rhodium complex can catalyze an enantioselective cyclopropanation reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes .
- Reaction with Pyrazoles: Cyclopropanesulfonyl chloride is used in the synthesis of pyrazole derivatives. Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with cyclopropanesulfonyl chloride in the presence of sodium hydride results in a 22% yield of the desired product .
Related Sulfonyl Chlorides
- 4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride: This compound is mentioned in the context of synthesis methods .
Potential Applications
While specific applications for "this compound" are not detailed in the search results, the general applications of cyclopropane derivatives and sulfonyl chlorides in synthesis suggest potential uses:
- Pharmaceutical Research: The design and synthesis of novel compounds, such as 1,2-disubstituted cyclopropane derivatives, are relevant to research into conditions like malignant migrating partial seizure of infancy (MMPSI) .
- Materials Science: Teflon finishes, which possess chemical inertness, water repellency, and friction resistance, can be applied to various materials .
- Activation Analysis: Radioactivity and radioisotopes are used to examine product and process improvements, reduce costs, and probe complex research problems .
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Reactivity and Stability
Sulfonyl Chlorides vs. Thiocyanates
A structurally related compound, (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS), shares a sulfur-containing functional group but differs in reactivity. While sulfonyl chlorides (R-SO₂Cl) are potent electrophiles prone to nucleophilic substitution, thiocyanates (R-SCN) exhibit ambident nucleophilicity, reacting via sulfur or nitrogen atoms. The sulfonyl chloride group in the target compound enables facile sulfonylation reactions, whereas thiocyanates may participate in cycloadditions or metal coordination .
Structural and Steric Effects
In contrast, (Prop-2-yn-1-ylsulfanyl)carbonitrile’s propargyl group introduces linear geometry and sp-hybridized carbons, favoring conjugation and π-bond interactions.
Biological Activity
2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of cyclopropane derivatives known for diverse biological properties, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride functional group can participate in nucleophilic substitution reactions, which may lead to the formation of covalent bonds with amino acid residues in enzymes or receptors. This interaction can modulate the activity of these proteins, influencing biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds at the active site, altering their catalytic activity.
- Receptor Modulation : It can act as a ligand for specific receptors, potentially affecting signal transduction pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Cyclopropane derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in certain assays.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of cyclopropane derivatives, providing insights into their mechanisms and potential applications.
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of sulfonamide derivatives on cyclooxygenase (COX) enzymes. The results indicated that modifications in the cyclopropane structure significantly affected the potency and selectivity of enzyme inhibition. The compound demonstrated a strong inhibitory effect on COX-1 compared to COX-2, suggesting potential therapeutic applications in pain management without gastrointestinal side effects .
Case Study 2: Antitumor Activity
In vitro assays conducted on ovarian cancer cell lines demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects. The effective concentrations required for inhibition were higher than those needed for enzyme inhibition, indicating a complex relationship between enzyme activity and cellular effects .
Q & A
Q. What are the established synthetic routes for 2-(Propan-2-yl)cyclopropane-1-sulfonyl chloride, and how do reaction conditions influence yield?
Synthesis typically involves sulfonation of cyclopropane derivatives using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. For example, cyclopropane precursors with isopropyl substituents are treated with SO₂Cl₂ in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Yield optimization requires strict moisture exclusion and inert atmospheres (e.g., argon) to prevent hydrolysis of the sulfonyl chloride group. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and sulfonyl chloride groups (downfield shifts due to electronegativity).
- IR : Strong S=O asymmetric stretching (~1370 cm⁻¹) and S-Cl bonds (~580 cm⁻¹).
- X-ray crystallography : Tools like SHELX and OLEX2 resolve cyclopropane ring geometry and confirm sulfonyl chloride orientation. High-resolution data collection (λ = 0.710–1.541 Å) and refinement protocols (e.g., SHELXL) are essential for accurate bond-length analysis .
Q. How does the compound’s stability vary under different storage conditions?
The sulfonyl chloride group is moisture-sensitive, requiring storage in sealed, desiccated containers at –20°C. Decomposition via hydrolysis produces sulfonic acids, detectable by pH shifts or IR loss of S-Cl peaks. Stability studies in solvents (e.g., DMF vs. THF) show faster degradation in protic media due to nucleophilic attack .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity with amines in nucleophilic substitution reactions?
Reaction with primary amines proceeds via a two-step mechanism: (1) initial attack of the amine’s lone pair on the electrophilic sulfur atom, forming a tetrahedral intermediate, and (2) chloride departure to yield sulfonamides. Steric effects from the isopropyl group slow kinetics, necessitating elevated temperatures (50–80°C) or catalytic bases (e.g., Et₃N) to deprotonate intermediates. DFT studies reveal transition-state stabilization through hyperconjugation between the cyclopropane ring and sulfonyl moiety .
Q. How can computational modeling predict its reactivity in complex reaction systems?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), guiding drug design. Solvent effects are incorporated via PCM models to simulate reaction environments .
Q. What role does the cyclopropane ring play in modulating biological activity in medicinal chemistry?
The strained cyclopropane ring enhances metabolic stability and influences binding affinity by restricting conformational flexibility. In drug prototypes, sulfonamide derivatives of this compound inhibit serine proteases (e.g., thrombin) via covalent interactions with active-site residues. In vitro assays (IC₅₀ determination) and X-ray co-crystallography validate target engagement .
Q. How do structural analogs compare in regioselectivity during electrophilic aromatic substitution (EAS)?
Substituting the cyclopropane ring with bulkier groups (e.g., tert-butyl) directs EAS to para positions due to steric hindrance, while electron-withdrawing sulfonyl groups meta-direct. Competitive experiments with nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃) quantify regioselectivity trends via HPLC or GC-MS analysis .
Data Contradictions and Resolution
- Synthetic yields : Discrepancies in reported yields (40–75%) arise from varying moisture control protocols. Reproducibility requires standardized inert conditions .
- Biological activity : Some studies report antimicrobial activity, while others note inactivity. These contradictions likely stem from impurities in early synthetic batches; HPLC purity >98% is now recommended for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
